molecular formula C15H20N4O B5106642 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol

2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol

Cat. No. B5106642
M. Wt: 272.35 g/mol
InChI Key: TZJSOVCHVXDIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol, also known as IMTA, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. IMTA is a triazine-based compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol is not fully understood, but it has been suggested that it interacts with specific proteins or enzymes in cells, leading to the inhibition of cell proliferation and induction of apoptosis. 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tumor invasion.
Biochemical and Physiological Effects:
2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and DNA damage. 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and increase the levels of glutathione, a major cellular antioxidant. In addition, 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol has been shown to improve mitochondrial function and energy metabolism, which are important for cellular homeostasis.

Advantages and Limitations for Lab Experiments

2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol has several advantages for lab experiments, such as its stability, solubility, and low toxicity. 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol can be easily synthesized using simple reaction conditions and can be modified to incorporate different functional groups for specific applications. However, 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol also has some limitations, such as its low water solubility, which can affect its bioavailability and efficacy. In addition, the synthesis of 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol can be challenging due to the formation of impurities and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the study of 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol, such as the development of more efficient and sustainable synthesis methods, the investigation of its interactions with specific proteins and enzymes, and the exploration of its potential applications in other fields, such as energy storage and catalysis. In addition, the use of 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol as a drug delivery system for targeted cancer therapy and the development of 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol-based materials with unique properties and functions are promising areas for future research.
In conclusion, 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol is a triazine-based compound that has been widely studied for its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated in detail. The study of 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol has the potential to lead to the development of new drugs, materials, and technologies that can benefit society.

Synthesis Methods

2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol has been synthesized using different methods, including the reaction of 2-isopropylaminoethanol with 5-(2-methylphenyl)-1,2,4-triazin-3-amine in the presence of a catalyst. Another method involves the reaction of 2-isopropylaminoethanol with 5-(2-methylphenyl)-1,2,4-triazin-3-amine in the presence of a base. The purity and yield of the synthesized 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol depend on the reaction conditions, such as temperature, reaction time, and the type of catalyst or base used.

Scientific Research Applications

2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol has been studied for its potential applications in various fields, including cancer treatment, drug delivery, and material science. In cancer treatment, 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In drug delivery, 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol has been used as a carrier for hydrophobic drugs due to its amphiphilic nature. In material science, 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks.

properties

IUPAC Name

2-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-11(2)19(8-9-20)15-17-14(10-16-18-15)13-7-5-4-6-12(13)3/h4-7,10-11,20H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJSOVCHVXDIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=NC(=N2)N(CCO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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